1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(1-benzofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-20-18(22)15-10-12-6-2-4-8-14(12)21(15)19(23)17-11-13-7-3-5-9-16(13)24-17/h2-9,11,15H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXIYGBGWSWRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of benzofuran-2-carbonyl chloride, which is then reacted with N-methylindoline-2-carboxamide under controlled conditions to form the desired compound . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the carbonyl linkage.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of benzofuran-based compounds, including derivatives like 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide, as effective inhibitors of various cancer cell lines. For instance, benzofuran derivatives have demonstrated submicromolar inhibition against carbonic anhydrase IX (hCA IX), a target associated with tumor growth and metastasis. The structure-activity relationship (SAR) analysis revealed that modifications to the benzofuran scaffold significantly enhance antitumor efficacy .
Table 1: Antiproliferative Activities of Benzofuran Derivatives
| Compound | IC50 (μM) - MCF-7 | IC50 (μM) - MDA-MB-231 |
|---|---|---|
| 9b | NA | 37.60 ± 1.86 |
| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |
| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |
| Dox | 1.43 ± 0.12 | 2.36 ± 0.18 |
The compound 9e exhibited the best antiproliferative action against MDA-MB-231 cells, with an IC50 value comparable to that of Doxorubicin, a standard chemotherapeutic agent .
Neurodegenerative Disease Treatment
Compounds featuring benzofuran and indole scaffolds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They act as inhibitors of key enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in cholinergic signaling pathways affected in Alzheimer's patients . The multitarget-directed ligands derived from these compounds may help mitigate symptoms or slow disease progression.
Synthetic Chemistry Applications
The synthesis of benzofuran-fused compounds through multicomponent reactions (MCRs) has gained traction in medicinal chemistry, showcasing the versatility of benzofuran derivatives in creating complex molecular architectures . For example, MCRs involving benzofuran and amines have yielded piperidine derivatives that can be further modified for drug development.
Table 2: Synthetic Pathways for Benzofuran Derivatives
| Reaction Type | Description |
|---|---|
| Mannich Reaction | Utilizes benzofuran as a nucleophilic site for piperidine synthesis . |
| Enamine Formation | Involves enamines to create diverse heterocycles . |
Lipid-Lowering Effects
Emerging research indicates that certain carboxamide derivatives may exhibit lipid-lowering properties, contributing to cardiovascular health by reducing triglyceride levels and cholesterol . This suggests a potential application for compounds like this compound in metabolic disorders.
Case Studies and Research Findings
Several studies have documented the biological activities of benzofuran derivatives:
- A study demonstrated that benzofuran-based carboxylic acids effectively inhibited hCA IX and hCA XII isoforms, with implications for cancer treatment .
- Research into the synthesis of indole-fused compounds indicates that modifications to indole structures can lead to promising drug candidates with enhanced biological activity .
Mechanism of Action
The mechanism of action of 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthesis, and biological relevance.
Structural and Functional Comparisons
Table 1: Key Structural and Functional Attributes of Analogs
Key Observations:
Benzofuran Core :
- The target compound and all analogs share a benzofuran moiety, which is frequently associated with π-π stacking interactions in enzyme binding pockets .
- Substitutions at the 2-position (e.g., carbonyl in the target vs. carbohydrazide in ) significantly alter reactivity and bioactivity.
Carboxamide vs. Amine Groups :
- The target’s carboxamide group contrasts with the primary amine in ’s compound. Carboxamides generally exhibit improved metabolic stability and solubility compared to amines, making them preferable in drug design .
Heterocyclic Additions :
- Compound 21 () incorporates a benzimidazole ring, which enhances planar stacking and enzyme inhibition (e.g., IDO1). The target’s indoline core may offer conformational flexibility for binding diverse targets .
Synthetic Routes :
- Carboxamide derivatives like the target compound are typically synthesized via coupling reactions (e.g., benzofuran-2-carboxylic acid with amines), as demonstrated for compound 21 (37% yield) . highlights condensation with secondary amines to modify carbohydrazide intermediates, suggesting similar strategies for the target’s synthesis .
Pharmacological and Physicochemical Considerations
- Enzyme Inhibition Potential: Compound 21’s IDO1 inhibition suggests benzofuran carboxamides may target oxidative enzymes. The target compound’s indoline group could modulate selectivity toward other enzymes (e.g., kinases or proteases) .
- The target’s carboxamide likely reduces such risks, emphasizing the role of substituents in safety profiles .
- Spectroscopic Data : While UV/IR/NMR data for the target are unavailable, confirms that benzofuran derivatives are routinely characterized via FTIR and mass spectrometry, ensuring structural fidelity during synthesis .
Research Implications and Gaps
- However, empirical validation is required.
- Synthetic Optimization : Lower yields in compound 21 (37%) highlight challenges in carboxamide synthesis, urging optimization for the target compound .
- Safety and Regulation : underscores the need to evaluate the target’s regulatory status, given structural parallels to controlled substances .
Biological Activity
1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound has the molecular formula and a molecular weight of 306.31 g/mol. The compound features a benzofuran moiety, which is known for its pharmacological potential, particularly in anticancer and anti-inflammatory applications.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. One study demonstrated that derivatives of benzofuran exhibited significant inhibition of human carbonic anhydrase IX (hCA IX), a target often associated with tumorigenicity. The compounds showed submicromolar inhibitory activity with values ranging from 0.56 to 0.91 μM, indicating strong potential as therapeutic agents against cancer .
The anticancer activity of benzofuran derivatives, including this compound, is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Treatment with these compounds resulted in G2-M phase arrest in MDA-MB-231 breast cancer cells, with a notable increase in cells at the G2-M phase from 10.80% to 32.30% .
- Apoptosis Induction : Flow cytometry assays indicated that these compounds could significantly increase early and late apoptosis percentages in treated cancer cells .
Antihyperlipidemic Activity
Another area of research focuses on the antihyperlipidemic properties of related benzofuran carboxamide derivatives. In vivo studies using Triton WR-1339-induced hyperlipidemic rats showed that certain derivatives significantly reduced plasma triglycerides and total cholesterol levels while increasing high-density lipoprotein cholesterol (HDL-C) levels by up to 71% . This suggests that similar compounds may hold promise for managing lipid profiles and reducing cardiovascular risks.
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Study 1: Anticancer Efficacy
In a controlled study, MDA-MB-231 breast cancer cells treated with the compound showed a significant increase in apoptosis markers compared to untreated controls. The study utilized Annexin V/PI staining to quantify apoptotic cells, revealing that treatment led to a substantial rise in early apoptotic cells (from 10% to over 30%) within 24 hours .
Case Study 2: Lipid-Lowering Effects
In another investigation involving hyperlipidemic rats, administration of specific benzofuran derivatives resulted in a marked decrease in low-density lipoprotein cholesterol (LDL-C) levels by over 50%, alongside significant increases in HDL-C levels, suggesting potential for therapeutic applications in dyslipidemia management .
Q & A
Q. What established synthetic routes are available for 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step processes:
- Step 1: Preparation of benzofuran-2-carboxylic acid via C-H arylation or condensation reactions (e.g., using diethyl bromomalonate with iodosalicylaldehyde precursors) .
- Step 2: Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) for coupling with N-methylindoline-2-carboxamide.
- Step 3: Purification via column chromatography and characterization by NMR and mass spectrometry.
Key Considerations: Optimize reaction temperature (100–150°C) and solvent (DMF with NaOEt) to improve coupling efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR: Confirm regiochemistry of the benzofuran and indoline moieties. For example, H NMR signals at δ 7.2–8.1 ppm indicate aromatic protons, while N-methyl groups appear at δ 3.0–3.5 ppm .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm) and amide N-H bends (~3300 cm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H] for CHNO: 333.1239) .
Q. What initial biological assays are recommended for evaluating its activity?
Methodological Answer:
- Lipid-Lowering Assays: Test in hyperlipidemic rat models by measuring plasma triglyceride levels (e.g., compounds with IC < 10 µM warrant further study) .
- Antimicrobial Screening: Use broth microdilution assays against Mycobacterium tuberculosis (MIC ≤ 25 µg/mL considered active) .
- Cytotoxicity: Employ MTT assays on HepG2 cells to rule out nonspecific toxicity (IC > 50 µM preferred) .
Advanced Research Questions
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular Docking: Map interactions with target proteins (e.g., PPAR-α for lipid-lowering activity). Use AutoDock Vina to identify key binding residues (e.g., hydrogen bonds with Tyr314) .
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with a test set (R > 0.7 indicates robustness) .
- ADMET Prediction: Employ SwissADME to optimize pharmacokinetics (e.g., bioavailability score > 0.55) .
Q. What strategies resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay Replication: Repeat experiments in triplicate under standardized conditions (e.g., RPMI-1640 media, 5% CO) .
- Purity Verification: Confirm compound integrity via HPLC (purity ≥ 95%) and LC-MS to detect degradation products .
- Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity (e.g., CB1 receptor for neuroactive derivatives) .
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Continuous Flow Reactors: Improve efficiency by reducing reaction time (e.g., from 24h to 2h) and enhancing mixing .
- Catalyst Screening: Test Pd(OAc)/Xantphos systems for C-H arylation (yield improvement from 45% to 78%) .
- Solvent Optimization: Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
